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Compound of Interest

Compound Name: 2-Amino-4-chloronicotinaldehyde

Cat. No.: B580197 Get Quote

Disclaimer: Despite a comprehensive search of publicly available scientific databases and

literature, specific experimental spectroscopic data for 2-Amino-4-chloronicotinaldehyde
could not be located. Therefore, this guide provides a template based on the expected

spectroscopic characteristics of the molecule, alongside detailed, generalized experimental

protocols for the acquisition of such data. The presented data tables are populated with

predicted values based on established principles of spectroscopy and should be considered

theoretical estimations.

Introduction
2-Amino-4-chloronicotinaldehyde is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. Its chemical structure, featuring an

aldehyde, an amino group, and a chlorine atom on the pyridine ring, gives rise to a unique

electronic and structural profile. Spectroscopic analysis is crucial for the unambiguous

identification and characterization of this compound, providing insights into its molecular

structure, functional groups, and purity. This technical guide outlines the expected

spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform

Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized

protocols for these analyses.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Amino-4-
chloronicotinaldehyde. These predictions are based on the analysis of its chemical structure
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and comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Amino-4-chloronicotinaldehyde

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 - 10.0 Singlet 1H
Aldehyde proton (-

CHO)

~8.0 - 8.2 Doublet 1H H-6 (aromatic)

~6.7 - 6.9 Doublet 1H H-5 (aromatic)

~5.5 - 6.5 Broad Singlet 2H Amino protons (-NH₂)

Predictions are based on typical chemical shifts for protons in similar chemical environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for 2-Amino-4-chloronicotinaldehyde

Chemical Shift (δ, ppm) Assignment

~190 - 195 C=O (Aldehyde)

~160 - 165 C-2 (C-NH₂)

~150 - 155 C-6

~145 - 150 C-4 (C-Cl)

~115 - 120 C-3 (C-CHO)

~110 - 115 C-5

Predictions are based on typical chemical shifts for carbon atoms in substituted pyridine rings.

[1][2]
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for 2-Amino-4-chloronicotinaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Broad
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

2850 - 2750 Medium Aldehyde C-H stretching

1700 - 1680 Strong C=O stretching (aldehyde)

1620 - 1580 Strong
C=C and C=N stretching

(aromatic ring)

1600 - 1550 Medium N-H bending

1300 - 1000 Medium-Strong C-N and C-Cl stretching

Predictions are based on characteristic infrared absorption frequencies for the functional

groups present in the molecule.[3][4]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-chloronicotinaldehyde

m/z Interpretation

156/158
Molecular ion peak [M]⁺ (presence of ³⁵Cl and

³⁷Cl isotopes in a ~3:1 ratio)

128/130 Loss of CO

127/129 Loss of CHO

92 Loss of Cl and CO
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Predictions are based on the molecular weight of the compound and common fragmentation

patterns for aromatic aldehydes and chlorinated compounds.[5]

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid

organic compound such as 2-Amino-4-chloronicotinaldehyde.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

2-Amino-4-chloronicotinaldehyde sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

NMR tubes (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and number of scans.

Acquire the ¹H NMR spectrum.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each

carbon.

Set a wider spectral width and a longer acquisition time and relaxation delay compared to

¹H NMR. A higher number of scans will be required to achieve a good signal-to-noise ratio.

Process and reference the spectrum similarly to the ¹H spectrum.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

2-Amino-4-chloronicotinaldehyde sample (1-2 mg)

Potassium bromide (KBr, spectroscopy grade)
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Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an

agate mortar.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Identify and label the characteristic absorption bands.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Amino-4-chloronicotinaldehyde sample (~1 mg)

Volatile solvent (e.g., methanol, acetonitrile)
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Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI

source)

Procedure:

Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute

solution.

Data Acquisition (Direct Infusion ESI-MS):

Infuse the sample solution directly into the ESI source of the mass spectrometer at a

constant flow rate.

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to obtain

a stable signal.

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Data Analysis:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the isotopic pattern, especially for the presence of chlorine.

Identify major fragment ions and propose fragmentation pathways.

Visualizations
The following diagrams illustrate a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: Experimental workflow for synthesis and characterization.
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Caption: Relationship between molecular properties and analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-
diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-
chloronicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580197#spectroscopic-data-of-2-amino-4-
chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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